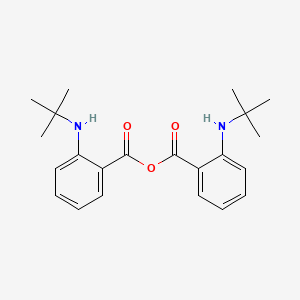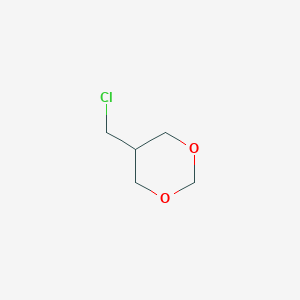
2-(tert-Butylamino)benzoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylamino)benzoic anhydride is a chemical compound that belongs to the class of benzoic anhydrides It is characterized by the presence of a tert-butylamino group attached to the benzoic anhydride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)benzoic anhydride typically involves the reaction of 2-(tert-Butylamino)benzoic acid with a dehydrating agent. Common dehydrating agents used in this synthesis include acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylamino)benzoic anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding amine or alcohol derivatives.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(tert-Butylamino)benzoic anhydride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butylamino)benzoic anhydride involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylamino)benzoic acid: The parent acid of the anhydride.
2-(tert-Butylamino)benzamide: A related compound with an amide functional group.
2-(tert-Butylamino)benzyl alcohol: A derivative with an alcohol functional group.
Uniqueness
2-(tert-Butylamino)benzoic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity and chemical properties compared to its acid, amide, and alcohol counterparts. This uniqueness makes it valuable in specific synthetic and research applications where the anhydride functionality is required.
Properties
CAS No. |
61752-04-3 |
|---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[2-(tert-butylamino)benzoyl] 2-(tert-butylamino)benzoate |
InChI |
InChI=1S/C22H28N2O3/c1-21(2,3)23-17-13-9-7-11-15(17)19(25)27-20(26)16-12-8-10-14-18(16)24-22(4,5)6/h7-14,23-24H,1-6H3 |
InChI Key |
HTDVGUWWYVUACA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-tert-Butylpyrazolo[1,5-a]azocine](/img/structure/B14546052.png)

![N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-telluropyran-4-yl)penta-2,4-dienylidene]acetamide](/img/structure/B14546072.png)





![1-{[2-(Ethoxymethoxy)-3-methoxypropyl]sulfanyl}butane](/img/structure/B14546090.png)


![N-[(6-Hydroxy-3-oxo-3,6-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B14546098.png)

